(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a pyrrolidinyloxy-substituted dimethylpyrimidine core with a thiophene-3-yl methanone moiety. Its structural complexity arises from the integration of a pyrimidine ring (with 4,6-dimethyl substituents), a pyrrolidine linker, and a thiophene carbonyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-7-11(2)17-15(16-10)20-13-3-5-18(8-13)14(19)12-4-6-21-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJVFVYHBMBCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyrrolidine ring, a pyrimidine moiety, and a thiophene component. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of pyrimidine and pyrrolidine have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth at concentrations ranging from 100 to 400 µg/mL .
Antitumor Activity
The compound has shown promise as an antitumor agent. Research indicates that it may inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine and thiophene rings enhance cytotoxicity against tumor cells .
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Antitumor |
| Compound B | 1.98 ± 1.22 | Antitumor |
Enzyme Inhibition
This compound is also being investigated for its potential as an enzyme inhibitor. The interactions are primarily mediated through hydrogen bonding between the nitrogen atoms in the pyrrolidine and the thiophene rings with target proteins. Such interactions could provide insights into its mechanism of action in various biological pathways.
The proposed mechanism of action involves the binding of the compound to specific molecular targets, which may include enzymes or receptors involved in critical biological processes. The presence of the pyrimidine moiety allows for interactions with nucleic acids or proteins, potentially altering their function and leading to therapeutic effects.
Study 1: Antimicrobial Evaluation
A study conducted on a series of compounds derived from this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showcasing the compound's potential as an antibacterial agent .
Study 2: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines compared to control groups. The SAR analysis highlighted that modifications in the thiophene ring could enhance its antitumor properties, suggesting avenues for further drug development .
Scientific Research Applications
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of various enzymes involved in metabolic pathways. This property is crucial for drug development targeting diseases such as cancer and metabolic disorders. The mechanisms include:
- Hydrogen Bonding : Interaction between the nitrogen atoms in the pyrrolidine and pyrimidine rings with target proteins.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and thiophene rings enhances this activity, making it a candidate for antibiotic development.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds containing thiophene derivatives have demonstrated effectiveness against various cancer cell lines, indicating a potential for further research in oncology.
Anti-inflammatory Effects
Compounds with similar frameworks have been reported to modulate inflammatory pathways, suggesting a potential application in treating inflammatory diseases.
Case Studies and Research Findings
The following table summarizes notable studies that have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated enzyme inhibitory effects of similar pyrrolidine derivatives, showing significant inhibition against target enzymes involved in cancer metabolism. |
| Study 2 | Explored antimicrobial properties, finding that derivatives exhibited activity against multiple bacterial strains. |
| Study 3 | Evaluated anti-inflammatory effects in animal models, demonstrating reduced inflammation markers following treatment with related compounds. |
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Oxygen
The pyrimidine ring’s oxygen atom serves as a nucleophilic site, enabling substitution reactions under specific conditions.
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Pyrimidine-O-alkyl derivatives | Selective substitution at O-position |
| Acylation | Acetyl chloride, Et₃N, THF | Acetylated pyrimidine derivatives | Requires anhydrous conditions |
This reactivity is critical for modifying the compound’s electronic profile while retaining its core structure.
Oxidation of Thiophene and Sulfur-Containing Groups
The thiophene ring and adjacent sulfur atoms undergo oxidation, altering electronic properties.
Oxidation enhances polarity, impacting solubility and biological activity .
Reduction Reactions
The pyrrolidine and thiophene moieties participate in reduction processes.
Reduction modifies ring strain and conformational flexibility .
Ring-Opening Reactions of Pyrrolidine
The pyrrolidine ring undergoes acid-catalyzed cleavage, enabling access to linear intermediates.
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux | Linear diamino alcohol | Quantitative yield under harsh conditions |
| Base-mediated cleavage | NaOH, H₂O, 100°C | Carboxylate derivatives | Requires prolonged heating |
These reactions are pivotal for synthesizing downstream analogs.
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution at the 2- and 5-positions.
Substitution patterns influence π-stacking interactions in biological systems .
Methanone Group Reactivity
The central methanone group participates in condensation and nucleophilic addition.
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Aldol condensation | Aldehyde, NaOH, EtOH | α,β-Unsaturated ketones | Stereoselectivity varies |
| Grignard addition | RMgX, THF, −78°C | Tertiary alcohols | Requires cryogenic conditions |
Functionalization at this position diversifies pharmacological potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives from the evidence, focusing on physicochemical properties, spectral data, and synthetic methodologies.
Table 1: Key Comparative Data
Structural and Functional Differences
- Pyrimidine vs. Pyrazole Cores: The target compound’s 4,6-dimethylpyrimidine ring contrasts with pyrazole-based analogs (e.g., 7a/b in ).
- Thiophene Substituents : The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives (e.g., 14c in ). The position of the thiophene substituent can influence electronic properties and steric interactions, affecting reactivity and bioavailability .
- Linker Groups: The pyrrolidinyloxy linker in the target compound offers conformational flexibility, unlike rigid oxathiolanone (14c) or chromenone () systems. Flexibility may improve pharmacokinetic properties but reduce target specificity .
Physicochemical and Spectral Properties
- IR Spectroscopy: The C=O stretch in the target compound is estimated at ~1700–1710 cm⁻¹, consistent with thiophene methanones (e.g., 14c at 1713 cm⁻¹). Lower values in 5b (1660 cm⁻¹) may reflect conjugation with adjacent heterocycles .
Research Implications and Limitations
- Pharmacological Potential: The dimethylpyrimidine-thiophene scaffold may target kinases or GPCRs, as seen in structurally related compounds . However, the absence of direct bioactivity data for the target compound limits conclusive claims.
- Analytical Gaps: Key data (e.g., NMR, X-ray crystallography) for the target compound are missing.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidine-pyrimidinyloxy-thiophene scaffold?
Answer:
The synthesis of this hybrid scaffold requires multi-step approaches, leveraging:
- Nucleophilic substitution : The pyrimidinyloxy group can be introduced via SN2 displacement of a leaving group (e.g., chloride) on a pre-functionalized pyrrolidine intermediate .
- Methanone linkage : Coupling thiophen-3-yl carbonyl chloride with a pyrrolidine precursor under Schotten-Baumann conditions (aqueous base, dichloromethane) ensures efficient amide bond formation .
- Metal-mediated cross-coupling : For regioselective thiophene functionalization, palladium-catalyzed Suzuki-Miyaura or Stille couplings are preferred, as demonstrated in analogous heterocyclic systems .
Key validation : Monitor reaction progress via LC-MS and confirm regiochemistry using 2D NMR (NOESY for spatial proximity analysis) .
Advanced: How can reaction conditions be optimized for stereoselective pyrrolidine functionalization?
Answer:
Stereochemical control during pyrrolidine substitution is critical. Methodological considerations include:
- Catalyst screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(I)-BINAP complexes) to induce enantioselectivity, as shown in related pyrrolidine syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the pyrimidinyloxy group, while low temperatures (−20°C to 0°C) minimize racemization .
- Steric modulation : Bulky protecting groups (e.g., tert-butyldimethylsilyl) on the pyrrolidine nitrogen can direct regioselective substitution at the 3-position .
Data contradiction note : Conflicting reports exist on the efficacy of Cu(I) vs. Pd(0) catalysts for stereoretention; systematic screening with CD spectroscopy is advised .
Basic: What analytical techniques are most reliable for structural confirmation?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C17H18N2O2S: 323.1164) .
- Multinuclear NMR :
- X-ray crystallography : Resolves ambiguities in stereochemistry, especially for crystalline derivatives .
Advanced: How can mechanistic contradictions in Si–C bond cleavage during functionalization be resolved?
Answer:
Contradictions arise in proposed mechanisms (e.g., transmetallation vs. radical pathways for Si–C activation):
- Isotopic labeling : Use deuterated silacyclopropane analogs to track Si migration pathways via <sup>2</sup>H NMR .
- Kinetic studies : Compare rate constants under varying catalysts (Ag, Rh, Pd) to identify rate-determining steps .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to assess feasibility of competing pathways .
Example : Rhodium-catalyzed cleavage of trialkylsilyl groups proceeds via oxidative addition, supported by <sup>29</sup>Si NMR shifts .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at −20°C under inert gas (Ar or N2) to prevent oxidation of the thiophene moiety .
- Light sensitivity : Protect from UV exposure using amber vials; degradation products can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
- Moisture control : Use molecular sieves (3Å) in storage containers to mitigate hydrolysis of the methanone group .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene and pyrimidine rings .
- Molecular dynamics (MD) : Simulate catalyst-substrate interactions (e.g., Pd(PPh3)4 with aryl halides) to optimize ligand geometry .
- Solvent modeling : Use COSMO-RS to predict solvent effects on reaction activation energy .
Validation : Compare computed transition state energies with experimental kinetic data .
Advanced: What strategies enable SAR studies for bioactivity optimization?
Answer:
- Core modifications : Synthesize analogs with pyridine (replacing pyrimidine) or furan (replacing thiophene) to assess electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3) at the 4,6-dimethyl positions on the pyrimidine to modulate π-π stacking .
- In vitro assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Key finding : Steric hindrance at the pyrrolidine nitrogen correlates with reduced off-target binding, as shown in analogous kinase inhibitors .
Basic: What safety protocols are critical for handling reactive intermediates?
Answer:
- Thiophen-3-yl carbonyl chloride : Use fume hoods and gas traps (NaOH scrubbers) to neutralize HCl vapors .
- Silacyclopropane intermediates : Avoid open flames (pyrophoric risk); quench with ethanol/water mixtures post-reaction .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
Advanced: How can this compound serve as a precursor for silacycle-containing heterocycles?
Answer:
- Silylene transfer : React with Ag-catalyzed cyclohexene silacyclopropane to form silacyclobutanes or siloles via [2+2] cycloaddition .
- Ring expansion : Use Pd-catalyzed C–H activation to fuse silacycles with pyrimidine/thiophene moieties, yielding benzosilolo derivatives .
- Validation : Characterize products using <sup>29</sup>Si NMR (δ −10 to −30 ppm for Si–C bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
